molecular formula C26H44N2O2 B4631078 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide CAS No. 5473-37-0

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No.: B4631078
CAS No.: 5473-37-0
M. Wt: 416.6 g/mol
InChI Key: QPJVDTYWQWSAKT-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a synthetic compound characterized by a sterically hindered phenolic moiety and a tetramethylpiperidine-derived amine group. The phenolic group (3,5-di-tert-butyl-4-hydroxyphenyl) is a well-known structural motif in antioxidants, conferring radical-scavenging properties, while the tetramethylpiperidine group is typical in hindered amine light stabilizers (HALS), which mitigate polymer degradation via UV radiation .

Structural elucidation of such compounds is typically performed using UV spectroscopy and NMR (¹H and ¹³C), as demonstrated in studies isolating analogous compounds (e.g., Isorhamnetin-3-O glycoside) from plant extracts . These methods confirm substituent positions and verify steric effects critical to antioxidant activity.

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O2/c1-23(2,3)19-13-17(14-20(22(19)30)24(4,5)6)11-12-21(29)27-18-15-25(7,8)28-26(9,10)16-18/h13-14,18,28,30H,11-12,15-16H2,1-10H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJVDTYWQWSAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365289
Record name ST041617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5473-37-0
Record name ST041617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of the Phenolic Intermediate: The phenolic intermediate, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is synthesized through the alkylation of hydroquinone with tert-butyl bromide.

    Amidation Reaction: The phenolic intermediate is then reacted with 2,2,6,6-tetramethylpiperidine to form the final product. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for efficient production.

Chemical Reactions Analysis

Radical Scavenging Mechanism

The phenolic hydroxyl group acts as a primary antioxidant by donating a hydrogen atom to free radicals (e.g., peroxyl radicals, ROO- ), forming a stabilized phenoxyl radical. The tert-butyl groups provide steric hindrance, prolonging antioxidant efficacy by slowing degradation .

Reaction Pathway :

Ar-OH+ROO- Ar-O- +ROOH\text{Ar-OH} + \text{ROO- } \rightarrow \text{Ar-O- } + \text{ROOH}

The phenoxyl radical (Ar-O- ) is resonance-stabilized, preventing further propagation of oxidative chain reactions .

Synergistic Stabilization with HALS

The tetramethylpiperidine moiety functions as a secondary stabilizer through a regenerative radical-trapping mechanism:

  • Nitroxyl Radical Formation :

    TMP-amine+ROO- TMP-NO- +ROH\text{TMP-amine} + \text{ROO- } \rightarrow \text{TMP-NO- } + \text{ROH}

    The amine is oxidized to a nitroxyl radical (TMP-NO- ), which scavenges alkyl radicals (R- ) .

  • Regeneration Cycle :

    TMP-NO- +R- TMP-NORTMP-amine+Non-radical products\text{TMP-NO- } + \text{R- } \rightarrow \text{TMP-NOR} \rightarrow \text{TMP-amine} + \text{Non-radical products}

    This cyclic process enhances long-term stability in polymers exposed to UV radiation .

Hydrolytic and Thermal Stability

The amide bond confers resistance to hydrolysis compared to ester-based analogs (e.g., Irganox 1010) .

PropertyValue/ObservationSource
Hydrolysis (pH 7) No significant degradation after 7 days
Melting Point 158–162 °C
Thermal Decomposition >250 °C (onset)

Synthetic Routes

The compound is synthesized via amidation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with 4-amino-2,2,6,6-tetramethylpiperidine .

Key Steps :

  • Activation of the carboxylic acid using coupling agents (e.g., EDCl, DCC).

  • Nucleophilic acyl substitution with the amine.

  • Purification via silica gel chromatography .

Side Reactions :

  • Esterification if hydroxyl groups are unprotected.

  • Oxidative degradation of the phenol under harsh conditions .

Reactivity in Polymer Matrices

Polymer TypeCompatibilityObserved Effects
Polypropylene HighDelays yellowing, reduces chain scission
Polyethylene ModerateImproves melt flow stability
Polyurethane LowPotential amine-polymer interactions

Metal Ion Chelation

The phenolic hydroxyl and amide groups may weakly coordinate transition metals (e.g., Fe³⁺, Cu²⁺), reducing catalytic oxidation but risking discoloration in sensitive applications .

Degradation Products

Under extreme oxidative conditions:

  • Cleavage of the amide bond yields 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and 4-amino-2,2,6,6-tetramethylpiperidine .

  • Quinone methide formation from the phenol moiety .

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

    Industry: Employed in the stabilization of plastics, rubbers, and other materials.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The piperidine moiety enhances the stability and solubility of the compound, allowing it to effectively scavenge free radicals in various environments.

Comparison with Similar Compounds

Key Findings:

Functional Group Impact: The propanamide linkage in the target compound likely improves hydrolytic stability compared to ester-based analogs like bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate, which may degrade under humid conditions . Tetramethylpiperidine vs.

Phenolic Group Efficiency: While bis-piperidyl malonate derivatives (e.g., entry 3 in Table 1) exhibit superior radical scavenging due to dual phenolic units, the target compound’s single phenolic group may offer a balance between antioxidant activity and molecular weight, optimizing dispersion in polymers.

Thermal Stability :

  • The absence of ester bonds in the target compound suggests superior thermal resistance compared to succinate or malonate esters, making it suitable for high-temperature processing (e.g., engineering plastics) .

Research and Industrial Relevance

The compound’s dual functionality (antioxidant + HALS) positions it as a multifunctional additive in polymer stabilization. However, its performance relative to commercial analogs depends on matrix compatibility, which is influenced by substituent bulkiness and polarity. For instance, the dodecyl chain in 3-dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione enhances compatibility with nonpolar polyolefins but reduces efficacy in polar systems like polyamides .

Analytical Considerations

Structural confirmation of such compounds relies on advanced spectroscopic techniques. For example, ¹H-NMR can distinguish between tetramethyl and pentamethyl piperidine substituents via methyl proton integration, while ¹³C-NMR identifies carbonyl environments (amide vs. ester) .

Biological Activity

The compound 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide , often referred to as a derivative of hindered phenolic antioxidants, has garnered significant attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, safety assessments, and potential applications in food contact materials and polymer stabilization.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C23H39N2O2
  • Molecular Weight : 373.58 g/mol
  • CAS Number : Not specifically listed but related to similar compounds like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 2082-79-3).

This compound features a sterically hindered phenolic group which is crucial for its antioxidant activity.

Antioxidant Properties

  • Mechanism of Action : The compound acts as a free radical scavenger. Its phenolic hydroxyl groups donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage to cellular components.
  • Comparative Studies : Research indicates that compounds with similar structures exhibit superior antioxidant activities compared to traditional antioxidants like butylated hydroxytoluene (BHT). For instance, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has been shown to significantly reduce oxidation rates in various substrates used in food packaging .

Safety and Toxicological Assessment

  • Toxicity Studies : A safety assessment conducted by the US FDA evaluated the chronic toxicity of related compounds. The No Observed Adverse Effect Level (NOAEL) was determined to be 64 mg/kg body weight per day in female rats . This assessment suggests a favorable safety profile for dietary exposure.
  • Environmental Impact : The compound may cause long-lasting harmful effects to aquatic life, indicating a need for careful handling and disposal .

Food Contact Materials

The compound is approved for use in food contact materials due to its low migration levels into food products. The European Food Safety Authority (EFSA) has concluded that it poses no safety concern when used within specified limits .

Polymer Stabilization

Due to its low volatility and high thermal stability, this compound is widely used as a stabilizer in plastics such as polyethylene and polypropylene. It remains effective under high processing temperatures (150–320 °C) typical of plastic manufacturing .

Case Studies

StudyFindings
Safety Assessment by US FDANOAEL of 64 mg/kg-bw/d established; adequate margin of safety confirmed for regulated uses .
EFSA EvaluationConcluded no safety concerns for consumer use in polyolefins with migration limits not exceeding 0.05 mg/kg food .
Antioxidant Efficacy ComparisonDemonstrated superior performance over BHT in reducing oxidation rates in various materials .

Q & A

What experimental strategies are recommended for optimizing the synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide?

Basic Research Focus
A combination of Design of Experiments (DOE) and computational reaction path search methods is advised. DOE allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. Computational approaches, such as quantum chemical calculations, can predict reaction pathways and intermediates, reducing trial-and-error experimentation . For example, density functional theory (DFT) can model steric effects from the tert-butyl groups and piperidine moiety to guide regioselective modifications.

How can high-performance liquid chromatography (HPLC) be validated for purity analysis of this compound?

Basic Research Focus
Use a validated HPLC protocol with a mobile phase of methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) to ensure resolution of structurally similar impurities . Column selection (e.g., C18 reverse-phase) and UV detection at 280 nm (for phenolic absorption) are critical. Certified reference materials (CRMs) should be employed for calibration, with method validation per ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.995), and precision (%RSD < 2.0) .

What mechanistic studies are applicable to evaluate its antioxidant activity?

Advanced Research Focus
Radical scavenging assays (e.g., DPPH or ORAC) can quantify antioxidant capacity, while electron paramagnetic resonance (EPR) spectroscopy identifies transient radical intermediates. Computational studies (e.g., Fukui indices) predict reactive sites for hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. Comparative studies with analogs (e.g., octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) may reveal steric or electronic effects on activity .

How can solubility limitations in aqueous media be addressed for in vitro bioactivity assays?

Advanced Research Focus
Employ co-solvents (e.g., DMSO ≤ 0.1% v/v) or surfactants (e.g., Tween-80) to enhance solubility without cytotoxicity. Alternatively, synthesize water-soluble derivatives (e.g., sodium salts of the propionic acid moiety) while retaining the phenolic antioxidant core. Dynamic light scattering (DLS) can monitor nanoaggregation in solution .

What stability-indicating methods are suitable for long-term storage studies?

Basic Research Focus
Conduct accelerated stability testing under ICH Q1A conditions (40°C/75% RH for 6 months). Monitor degradation via HPLC-MS to identify oxidation byproducts (e.g., quinone methides from phenolic hydroxyl groups) or hydrolysis products. Antioxidant stabilizers (e.g., BHT) may be added, but compatibility with the compound’s tert-butyl groups must be verified .

How can computational modeling predict its interaction with biological targets?

Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2 (COX-2) or NADPH oxidase. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess electronic interactions at binding sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What in vitro models are appropriate for assessing its neuroprotective potential?

Advanced Research Focus
Use SH-SY5Y neuroblastoma cells or primary neuronal cultures under oxidative stress (H₂O₂ or rotenone-induced). Measure biomarkers like glutathione (GSH), malondialdehyde (MDA), and caspase-3 activity. Compare efficacy to reference antioxidants (e.g., Trolox) and validate via siRNA knockdown of Nrf2/ARE pathways .

How should researchers resolve contradictions in experimental data across studies?

Advanced Research Focus
Apply multi-technique validation:

  • Analytical discrepancies : Cross-validate HPLC results with NMR (e.g., ¹H-NMR integration of tert-butyl protons at δ 1.4 ppm) or LC-MS .
  • Biological variability : Use standardized cell lines and strict positive controls. Perform meta-analysis of dose-response curves (IC₅₀ comparisons) .
  • Computational vs. experimental : Reconcile DFT-predicted reactivities with kinetic studies (e.g., stopped-flow spectrometry) .

Notes

  • Methodological Rigor : All answers integrate peer-reviewed protocols (e.g., ICH, USP) and interdisciplinary approaches.
  • Evidence-Based : Citations align with analytical, computational, and biological methodologies from non-commercial sources.
  • Exclusions : Commercial aspects (pricing, suppliers) and non-academic applications are omitted per guidelines.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

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